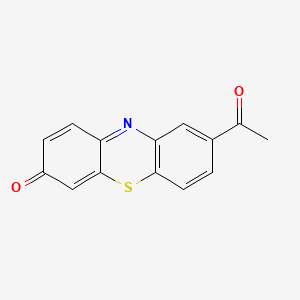
8-Acetyl-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an acetyl group attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using various analytical techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the acetyl and phenothiazine moieties.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl group or the phenothiazine core, often using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides to sulfoxides using 3H-phenothiazin-3-one as a photocatalyst results in the formation of sulfoxides .
Scientific Research Applications
8-Acetyl-3H-phenothiazin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Acetyl-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to blue LED light, the compound generates reactive oxygen species that facilitate the oxidation of sulfides to sulfoxides . This process involves the activation of molecular oxygen and the formation of peroxy radicals, which then oxidize the sulfide substrates.
Comparison with Similar Compounds
3H-Phenothiazin-3-one: A closely related compound that also acts as a photocatalyst for oxidation reactions.
Phenothiazine: The parent compound of the phenothiazine family, known for its diverse biological activities.
Modafinil and Sulforaphane: Pharmaceutically active compounds synthesized using phenothiazine derivatives.
Uniqueness: 8-Acetyl-3H-phenothiazin-3-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
32722-89-7 |
|---|---|
Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
8-acetylphenothiazin-3-one |
InChI |
InChI=1S/C14H9NO2S/c1-8(16)9-2-5-13-12(6-9)15-11-4-3-10(17)7-14(11)18-13/h2-7H,1H3 |
InChI Key |
ULPPMBLZALUHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


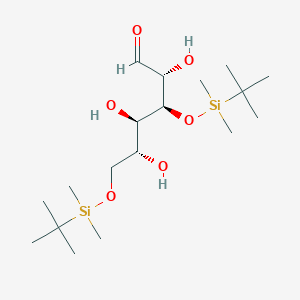
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
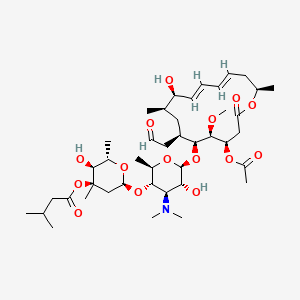
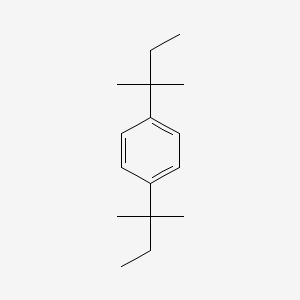
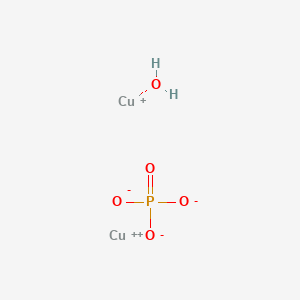
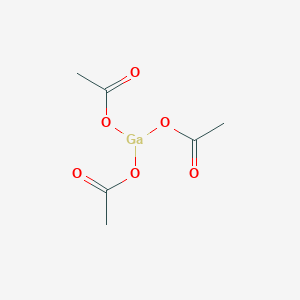
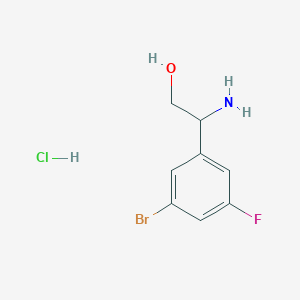
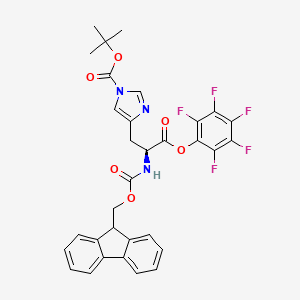
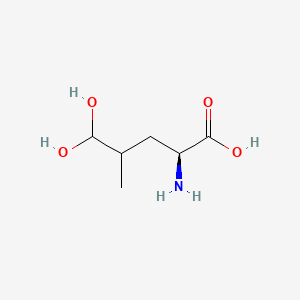

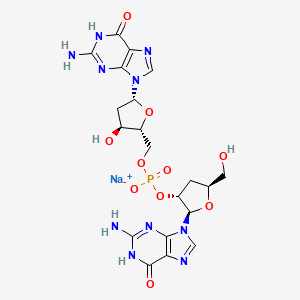

![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
